Cyanic 2-ethoxy-2-oxoacetic thioanhydride
Overview
Description
Cyanic 2-ethoxy-2-oxoacetic thioanhydride is a synthetic chemical compound belonging to the class of thioanhydrides. It has the chemical formula C5H5NO3S and a molecular weight of 159.16 g/mol . This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanic 2-ethoxy-2-oxoacetic thioanhydride can be synthesized through the reaction of ethoxyoxalyl chloride with thiocyanic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired thioanhydride. The process involves the use of solvents such as dichloromethane and requires careful temperature regulation to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyanic 2-ethoxy-2-oxoacetic thioanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioanhydride to thioamides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioamides, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyanic 2-ethoxy-2-oxoacetic thioanhydride has several applications in scientific research:
Mechanism of Action
The mechanism by which cyanic 2-ethoxy-2-oxoacetic thioanhydride exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with biological molecules, leading to alterations in their structure and function. This reactivity is mediated through the thiocyanate group, which can undergo nucleophilic attack, resulting in the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
Ethoxyoxalyl chloride: A precursor in the synthesis of cyanic 2-ethoxy-2-oxoacetic thioanhydride.
Thiocyanic acid: Another precursor used in the synthesis process.
Thioamide derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties.
Properties
IUPAC Name |
ethyl 2-oxo-2-thiocyanatoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-2-9-4(7)5(8)10-3-6/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFGVNQKNWXUGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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